Alpha-casein (90-96) is a significant protein found in milk, particularly in bovine milk, and is part of the casein family, which constitutes the primary protein component in dairy products. Caseins play a crucial role in nutrition and food science due to their unique properties and functionalities. Alpha-casein is known for its ability to form micelles, which are essential for the stability and nutritional value of milk.
Alpha-casein is predominantly sourced from cow's milk, where it exists alongside other caseins such as beta-casein and kappa-casein. These proteins can be isolated through various methods, including acid precipitation, gel chromatography, and ion-exchange chromatography . The specific variant alpha-casein (90-96) refers to a peptide fragment derived from the larger alpha-casein protein.
The synthesis of alpha-casein can be achieved through enzymatic hydrolysis of whole casein using proteolytic enzymes such as trypsin and pepsin. This process involves breaking down the larger casein molecules into smaller peptides, including the specific alpha-casein (90-96) fragment.
Technical Details:
Alpha-casein consists of a sequence of amino acids that contribute to its unique structural characteristics. The molecular weight of the intact alpha-casein protein is approximately 23-25 kDa, but the specific peptide (90-96) has a lower molecular weight due to its truncated form.
Data:
Alpha-casein participates in various biochemical reactions, primarily through its interactions with other proteins and peptides.
Technical Details:
The mechanism by which alpha-casein exerts its effects involves several pathways:
Data: Studies have demonstrated that certain peptides derived from alpha-casein can influence neurotransmitter activity in animal models.
Alpha-casein has several applications in food science and nutrition:
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